4-(isopropoxymethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Overview
Description
4-(isopropoxymethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with an isopropoxymethyl group and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isopropoxymethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Isopropoxymethyl Group: The isopropoxymethyl group can be introduced via an alkylation reaction using isopropyl bromide or chloride in the presence of a base such as potassium carbonate.
Boronate Ester Formation: The boronate ester is formed by reacting the pyrazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(isopropoxymethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the boronate ester to a boronic acid.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Boronic acids.
Substitution: Various substituted pyrazoles depending on the coupling partner.
Scientific Research Applications
4-(isopropoxymethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(isopropoxymethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The pyrazole ring can interact with biological targets through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
4-(isopropoxymethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to the combination of the pyrazole ring and the boronate ester group, which imparts distinct reactivity and potential for diverse applications in synthesis and materials science.
Properties
Molecular Formula |
C14H25BN2O3 |
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Molecular Weight |
280.17 g/mol |
IUPAC Name |
1-methyl-4-(propan-2-yloxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C14H25BN2O3/c1-10(2)18-9-11-8-16-17(7)12(11)15-19-13(3,4)14(5,6)20-15/h8,10H,9H2,1-7H3 |
InChI Key |
QVXQWAQVKKKNLG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C)COC(C)C |
Origin of Product |
United States |
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